molecular formula C14H18O3 B1588257 (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid CAS No. 20718-99-4

(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

Cat. No. B1588257
CAS RN: 20718-99-4
M. Wt: 234.29 g/mol
InChI Key: UEPNKZTXVRVVQK-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid” is a product used for proteomics research . It has a molecular formula of C14H18O3 and a molecular weight of 234.30 .


Molecular Structure Analysis

The molecular structure of “(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid” is based on its molecular formula, C14H18O3 . Detailed structural information might be available from the supplier or in the product’s Material Safety Data Sheet (MSDS).


Physical And Chemical Properties Analysis

“(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid” has a molecular weight of 234.30 . For more detailed physical and chemical properties, you might want to refer to its MSDS or contact the supplier directly .

Scientific Research Applications

Liquid Crystalline Polymers

Research has shown that compounds related to (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid can be used in the synthesis of liquid crystalline side chain polymers. These polymers, synthesized from acrylates and 2(S)-[2(S)-methylbutoxy]propionate, exhibit enantiotropic Smectic C* and Smectic A phases, with notable spontaneous polarization and response times, making them applicable in fast-switching ferroelectric liquid crystal displays and other electro-optic devices (Tsai, Kuo, & Yang, 1994); (Tsai, Kuo, & Yang, 1994).

Organic Sensitizers for Solar Cells

Another study explored the molecular engineering of organic sensitizers for solar cell applications, where related acrylic acid derivatives were used. These sensitizers, when anchored onto TiO2 films, showed high incident photon to current conversion efficiency, demonstrating their potential in enhancing the performance of dye-sensitized solar cells (Kim et al., 2006).

Wastewater Treatment

Acrylic acid derivatives have also been investigated for the recovery of acrylic acid from industrial wastewater through esterification processes. This not only helps in recycling valuable materials but also in reducing the environmental impact of wastewater discharge, showcasing an application in environmental engineering and sustainability (Ahmad, Kamaruzzaman, & Chin, 2014).

Optoelectronic Materials

The optoelectronic properties of closely related compounds, like 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, have been studied for their potential in nonlinear optical materials. Their structural, electronic, and optical properties suggest applications in the development of new materials for optoelectronics and photonics (Fonkem et al., 2019).

Drug Delivery Systems

In the biomedical field, acrylic acid derivatives are utilized in the development of mucoadhesive films and nanoparticles for drug delivery, such as ocular delivery systems for riboflavin. This application demonstrates the versatility of these compounds in creating bioadhesive materials suitable for medical treatments (Khutoryanskaya et al., 2014).

Safety And Hazards

“(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid” is for R&D use only and is not intended for medicinal, household, or other uses . For safety and hazard information, please refer to the product’s MSDS .

properties

IUPAC Name

(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-11(2)9-10-17-13-6-3-12(4-7-13)5-8-14(15)16/h3-8,11H,9-10H2,1-2H3,(H,15,16)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPNKZTXVRVVQK-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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